molecular formula C28H33ClN2O5 B12747955 Nalbuphine 3-anthranilate hydrochloride CAS No. 118045-21-9

Nalbuphine 3-anthranilate hydrochloride

Cat. No.: B12747955
CAS No.: 118045-21-9
M. Wt: 513.0 g/mol
InChI Key: ORHGLNRVRUGPMO-MGVXHISASA-N
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Description

Nalbuphine 3-anthranilate hydrochloride is a synthetic opioid analgesic that belongs to the phenanthrene series. It is chemically related to both naloxone, a widely used opioid antagonist, and oxymorphone, a potent opioid analgesic . This compound is known for its mixed agonist-antagonist properties, making it useful in various medical applications, particularly in pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nalbuphine 3-anthranilate hydrochloride involves several steps, starting from the basic structure of nalbuphine. The process typically includes:

    N-Alkylation: The initial step involves the N-alkylation of nalbuphine with an appropriate alkylating agent.

    Esterification: The next step is the esterification of the resulting compound with anthranilic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Nalbuphine 3-anthranilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Nalbuphine 3-anthranilate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Nalbuphine 3-anthranilate hydrochloride exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in managing pain while minimizing the risk of respiratory depression and addiction .

Comparison with Similar Compounds

Similar Compounds

    Naloxone: An opioid antagonist used to reverse opioid overdose.

    Oxymorphone: A potent opioid analgesic used for severe pain management.

    Pentazocine: Another mixed agonist-antagonist opioid used for pain relief.

Uniqueness

Nalbuphine 3-anthranilate hydrochloride is unique due to its balanced agonist-antagonist properties, which provide effective pain relief with a lower risk of side effects compared to other opioids .

Properties

CAS No.

118045-21-9

Molecular Formula

C28H33ClN2O5

Molecular Weight

513.0 g/mol

IUPAC Name

[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate;hydrochloride

InChI

InChI=1S/C28H32N2O5.ClH/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16;/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2;1H/t20-,22+,25-,27-,28+;/m0./s1

InChI Key

ORHGLNRVRUGPMO-MGVXHISASA-N

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl

Canonical SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl

Origin of Product

United States

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